2-bromo-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide
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Overview
Description
2-bromo-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is a compound that combines the structural elements of bromobenzamide and tetrahydroacridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide typically involves the following steps:
Preparation of 1,2,3,4-tetrahydroacridine: This can be synthesized through the reduction of acridine using a suitable reducing agent.
Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent to yield 2-bromobenzamide.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrahydroacridine moiety can undergo oxidation to form acridine derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of acridine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-bromo-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide involves:
Inhibition of Acetylcholinesterase: The compound binds to both the catalytic anionic site and the peripheral anionic site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the brain.
Inhibition of Glycogen Synthase Kinase 3 Beta: It also inhibits glycogen synthase kinase 3 beta, which is involved in the regulation of various cellular processes, including those related to neurodegeneration.
Comparison with Similar Compounds
Similar Compounds
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different structural framework.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Uniqueness
2-bromo-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is unique due to its dual inhibitory activity against acetylcholinesterase and glycogen synthase kinase 3 beta. This dual activity makes it a promising candidate for multitarget therapy in neurodegenerative diseases .
Properties
Molecular Formula |
C20H17BrN2O |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-bromo-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide |
InChI |
InChI=1S/C20H17BrN2O/c21-16-10-4-1-7-13(16)20(24)23-19-14-8-2-5-11-17(14)22-18-12-6-3-9-15(18)19/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,22,23,24) |
InChI Key |
HDYXCFDHPFWFAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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